![molecular formula C9H6BCl3N2O3 B7956188 {3-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid](/img/structure/B7956188.png)
{3-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid is a boronic acid derivative that features a phenyl ring substituted with a 1,3,4-oxadiazole ring and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the boronic acid moiety. One common method involves the cyclization of a hydrazide with a trichloromethyl-containing carboxylic acid derivative to form the oxadiazole ring. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a boronic acid derivative to introduce the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
{3-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is commonly used to form carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl or vinyl halide.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the trichloromethyl group.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Produces phenols.
Substitution: Produces substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, {3-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid is used as a building block for the construction of more complex molecules through cross-coupling reactions .
Biology and Medicine
Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery .
Industry
In the materials science field, boronic acid derivatives are used in the development of sensors and other functional materials due to their ability to form reversible covalent bonds with diols and other molecules .
Mechanism of Action
The mechanism of action of {3-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid in biological systems involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes that can inhibit enzyme activity or alter molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
3-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group instead of the oxadiazole ring.
Uniqueness
{3-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid is unique due to the presence of the trichloromethyl and oxadiazole groups, which can impart distinct chemical reactivity and biological activity compared to simpler boronic acids .
Properties
IUPAC Name |
[3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BCl3N2O3/c11-9(12,13)8-15-14-7(18-8)5-2-1-3-6(4-5)10(16)17/h1-4,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSMXYQJRIFMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NN=C(O2)C(Cl)(Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BCl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-Methoxyphenoxy)-1,3-thiazol-4-yl]boronic acid](/img/structure/B7956106.png)
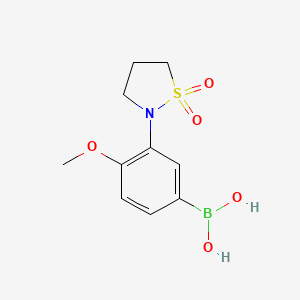
![[3-(5-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B7956119.png)
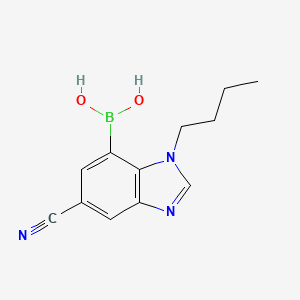
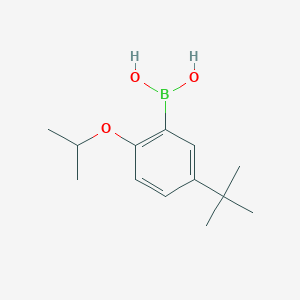
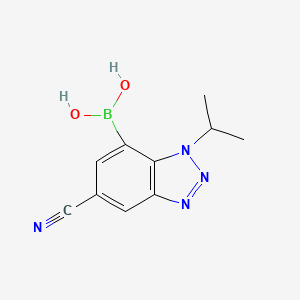
![[1-(3-Chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid](/img/structure/B7956133.png)
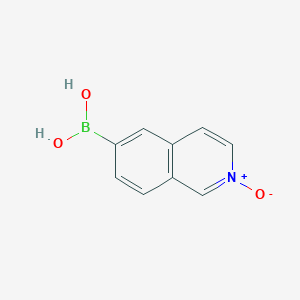
![[3-(Benzyloxy)-2-cyanophenyl]boronic acid](/img/structure/B7956156.png)
![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7956168.png)
![[6-(Trifluoromethoxy)quinolin-8-yl]boronic acid hydrochloride](/img/structure/B7956176.png)
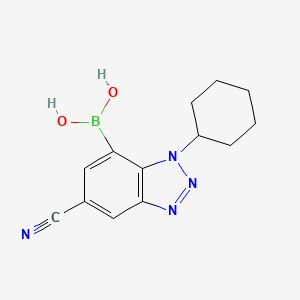
![[3-(Dimethylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7956193.png)
![{1-[4-(Dimethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid](/img/structure/B7956198.png)
